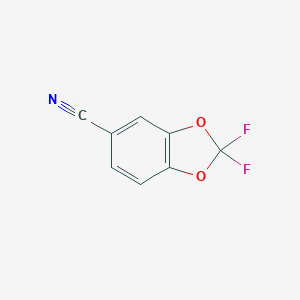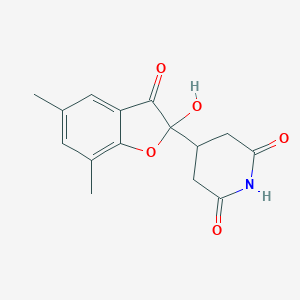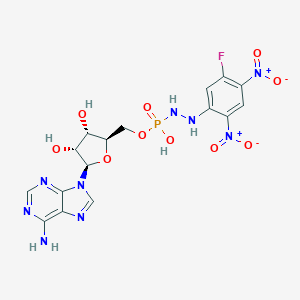
Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine, also known as ADPFP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play important roles in various cellular signaling pathways. ADPFP has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine involves its inhibition of PTPs. PTPs are enzymes that remove phosphate groups from proteins, thereby modulating their activity. By inhibiting PTPs, Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine can increase the phosphorylation of proteins and modulate their activity. This can have downstream effects on various cellular signaling pathways, leading to changes in cell behavior.
Effets Biochimiques Et Physiologiques
Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine can inhibit the activity of various PTPs, including SHP-1, SHP-2, and PTP1B. In vivo studies have shown that Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine can modulate various signaling pathways, leading to changes in cell behavior. For example, Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine has been shown to inhibit the growth of cancer cells and promote insulin signaling in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine has several advantages for lab experiments. It is a potent inhibitor of PTPs and can be used to modulate various cellular signaling pathways. Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine is also relatively easy to synthesize, making it readily available for research purposes. However, there are also some limitations to using Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine. It can be toxic to cells at high concentrations, and its effects on PTPs may not be specific to a particular isoform. Additionally, Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine may have off-target effects on other enzymes or cellular processes.
Orientations Futures
There are several future directions for research involving Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine. One area of interest is the development of more specific inhibitors of PTPs. Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine is a broad-spectrum inhibitor of PTPs, and more specific inhibitors could provide insights into the roles of individual isoforms. Another area of interest is the use of Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine in combination with other drugs or therapies. Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine has been shown to have synergistic effects with other drugs in some studies, and further research could explore these interactions. Finally, there is interest in using Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine in the development of new therapies for various diseases, including cancer and diabetes.
Méthodes De Synthèse
The synthesis of Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine involves several steps, starting with the reaction of 2,4-dinitro-5-fluorophenylhydrazine with adenosine-5'-monophosphate (AMP) to form the intermediate compound 2,4-dinitro-5-fluorophenylhydrazine-AMP. This intermediate is then treated with phosphorus oxychloride to form Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine. The overall yield of this synthesis method is around 20%.
Applications De Recherche Scientifique
Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine has been used extensively in scientific research as a tool to study the role of PTPs in various cellular processes. PTPs are involved in the regulation of many signaling pathways, including those involved in cell growth, differentiation, and apoptosis. By inhibiting PTPs, Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine can modulate these pathways and provide insights into their mechanisms of action. Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine has been used to study the role of PTPs in cancer, diabetes, and neurodegenerative diseases, among others.
Propriétés
Numéro CAS |
135101-78-9 |
|---|---|
Nom du produit |
Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine |
Formule moléculaire |
C16H17FN9O10P |
Poids moléculaire |
545.33 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-N-(5-fluoro-2,4-dinitroanilino)phosphonamidic acid |
InChI |
InChI=1S/C16H17FN9O10P/c17-6-1-7(9(26(31)32)2-8(6)25(29)30)22-23-37(33,34)35-3-10-12(27)13(28)16(36-10)24-5-21-11-14(18)19-4-20-15(11)24/h1-2,4-5,10,12-13,16,22,27-28H,3H2,(H2,18,19,20)(H2,23,33,34)/t10-,12-,13-,16-/m1/s1 |
Clé InChI |
NVHIPXVWGGOHPN-XNIJJKJLSA-N |
SMILES isomérique |
C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])NNP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])NNP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
SMILES canonique |
C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])NNP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Autres numéros CAS |
135101-78-9 |
Synonymes |
adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine DNPH-AMP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




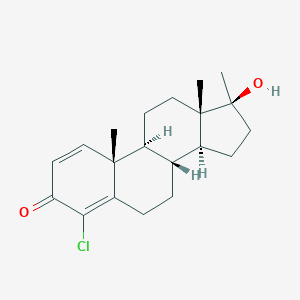
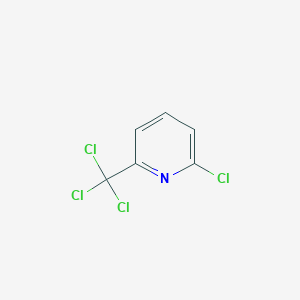
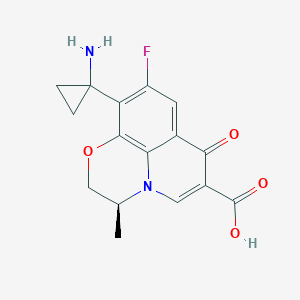
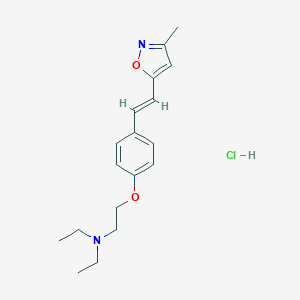
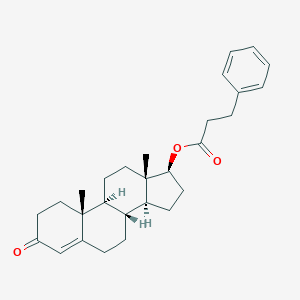
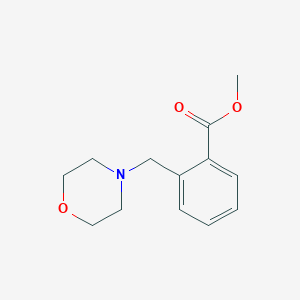
![Benzyl 1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B159573.png)

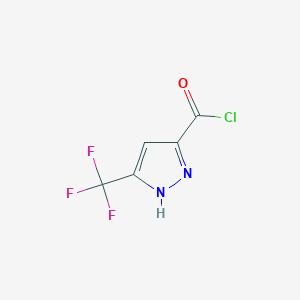
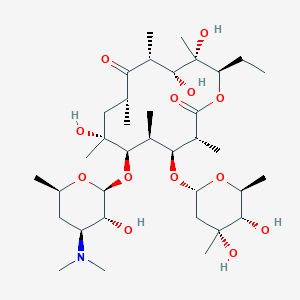
![N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B159580.png)
